Mtsea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

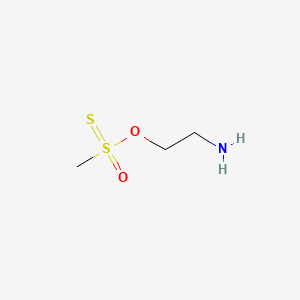

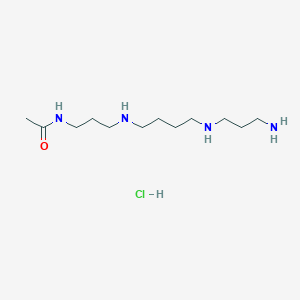

(2-Aminoethyl) methanethiosulfonate hydrobromide, commonly referred to as MTSEA, is a methanethiosulfonate derivative. It is a fast-reacting and highly selective thiol-reactive compound. This compound is widely used in biochemical research, particularly for probing the structures and functions of proteins by modifying cysteine residues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MTSEA can be synthesized through the reaction of 2-aminoethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

MTSEA primarily undergoes substitution reactions with thiol groups. It reacts with cysteine residues in proteins to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments .

Common Reagents and Conditions

The reaction of this compound with thiol groups typically requires mild conditions, such as a neutral pH and ambient temperature. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) to maintain the pH and prevent protein denaturation .

Major Products Formed

The major product formed from the reaction of this compound with cysteine residues is a mixed disulfide linkage. This modification can alter the charge and conformation of the protein, providing valuable insights into its structure and function .

Aplicaciones Científicas De Investigación

MTSEA has a wide range of applications in scientific research:

Chemistry: It is used to study the reactivity of thiol groups and to modify proteins for structural analysis.

Biology: this compound is employed in site-directed mutagenesis and cysteine scanning mutagenesis to investigate protein function and interactions.

Medicine: It is used in drug discovery and development to identify potential therapeutic targets and to study the effects of protein modifications on disease pathways.

Industry: This compound is utilized in the development of biosensors and diagnostic assays due to its ability to selectively modify thiol groups .

Mecanismo De Acción

MTSEA exerts its effects by reacting with thiol groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the charge and conformation of the protein, affecting its function and interactions. This compound is often used in conjunction with site-directed mutagenesis to introduce cysteine residues at specific sites in proteins, allowing researchers to probe the structure and function of these regions .

Comparación Con Compuestos Similares

MTSEA is part of a family of methanethiosulfonate derivatives, including:

- (2-Aminoethyl) methanethiosulfonate hydrobromide (this compound)

- (2-Sulfonatoethyl) methanethiosulfonate (MTSES)

- (2-Trimethylammoniumethyl) methanethiosulfonate (MTSET)

Each of these compounds has unique properties and reactivity profiles. For example, MTSES is negatively charged and reacts with thiol groups to introduce a negative charge, while MTSET is positively charged and introduces a positive charge. This compound is unique in its ability to introduce a positive charge to a thiol group, making it particularly useful for studying the effects of charge on protein function .

Propiedades

Fórmula molecular |

C3H9NO2S2 |

|---|---|

Peso molecular |

155.2 g/mol |

Nombre IUPAC |

2-methylsulfonothioyloxyethanamine |

InChI |

InChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3 |

Clave InChI |

HKERMLQDWIEJQS-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=S)OCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)